5-bromo-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Description
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The exact chemical reactions involved in the synthesis of “5-bromo-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” are not specified in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis of related compounds often involves coupling reactions with different amines and carbonyl chlorides, followed by treatments to obtain corresponding thioamides and their oxidation. This process is key in forming various heterocyclic compounds, including thiadiazoles and furan derivatives (Aleksandrov & El’chaninov, 2017).
- The compound's framework has been used to create various derivatives through electrophilic substitution reactions like nitration, bromination, and acylation, leading to a range of potentially bioactive compounds (Aleksandrov et al., 2019).
Biological Activity
- Certain derivatives of similar compounds have been studied for their nematicidal and antimicrobial activities, showing potential as agents against various bacterial and fungal organisms. This suggests the potential of these derivatives in developing new antimicrobial agents (Reddy et al., 2010).
- Some furan and thiadiazole derivatives have been evaluated for their potential as antiprotozoal agents, indicating possible applications in treating diseases caused by protozoan parasites (Ismail et al., 2004).
Applications in Cancer Research
- Furan and thiadiazole derivatives have also been investigated for their use in photodynamic therapy for cancer treatment, particularly due to their high singlet oxygen quantum yield and other photophysical properties, making them potential candidates for this application (Pişkin et al., 2020).
- Some derivatives have been tested for anticancer activity, with certain compounds showing selective activity against specific cancer cell lines, highlighting their potential as leads for anticancer drug development (Noolvi et al., 2011).
Properties
IUPAC Name |
5-bromo-N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O3S2/c17-12-6-5-11(25-12)14(24)20-15-21-22-16(27-15)26-8-13(23)19-7-9-3-1-2-4-10(9)18/h1-6H,7-8H2,(H,19,23)(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVINRHHDZKGSSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(O3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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